molecular formula C12H16O B1294691 4-Pentylbenzaldehyde CAS No. 6853-57-2

4-Pentylbenzaldehyde

Cat. No. B1294691
CAS RN: 6853-57-2
M. Wt: 176.25 g/mol
InChI Key: NQVZPRUSNWNSQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted benzaldehydes can be complex, involving multiple steps and various reagents. For instance, the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde uses an HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% for a four-step process from 2-tert-butyl-p-cresol . Another study describes the transformation of pentafluorobenzaldehyde into 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes through a nucleophilic substitution in the presence of inorganic fluorides . These methods highlight the diversity of synthetic approaches that can be applied to the synthesis of benzaldehyde derivatives, which could be adapted for the synthesis of 4-pentylbenzaldehyde.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by the presence of an aldehyde group attached to a benzene ring, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . For example, the structure of 4-biphenylbenzaldehyde was characterized using infrared spectrum, nuclear magnetic resonance, and liquid chromatography . These techniques are essential for confirming the identity and purity of synthesized compounds, including potential derivatives of 4-pentylbenzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a variety of chemical reactions. For instance, 4-fluorobenzaldehyde can participate in nucleophilic substitution reactions with amines . Additionally, pentafluorobenzaldehyde is known for its ability to undergo nucleophilic substitutions, nucleophilic additions, "haloform reactions," and cyclization reactions . These reactions are indicative of the reactivity of the aldehyde group and the influence of substituents on the benzene ring, which would also be relevant for understanding the reactivity of 4-pentylbenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as boiling point, melting point, solubility, and reactivity. For example, the introduction of fluorine atoms in pentafluorobenzaldehyde significantly alters its chemical and physical properties compared to unsubstituted benzaldehyde . Similarly, the pentyl group in 4-pentylbenzaldehyde would be expected to affect its hydrophobicity and solubility in organic solvents.

properties

IUPAC Name

4-pentylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVZPRUSNWNSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064494
Record name Benzaldehyde, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylbenzaldehyde

CAS RN

6853-57-2
Record name 4-Pentylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6853-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006853572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 3.1 using 4-bromobenzaldehyde (250 mg, 1.35 mmol) in place of 5-bromo-2-formylfuran and pentylboronic acid (259 mg, 2.23 mmol) in place of hexylboronic acid to give 4-pentylbenzaldehyde (161 mg, 68%). Used without further characterization.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
K Nihei, I Kubo - Plant physiology and biochemistry, 2017 - Elsevier
… Dose-response plot (A) and Dixon plot (B) by 4-pentylbenzaldehyde (10) on tyrosinase oxidation of TBC. A plot in inset of A was converted from the dose-response plot. For B, the …
Number of citations: 20 www.sciencedirect.com
S Yamaguchi, N Shouji, K Kuroda - Bulletin of the Chemical Society of …, 1995 - journal.csj.jp
… ), was added a solution of 2,6-dimethoxy-4-pentylbenzaldehyde” (8.54 g, 36.1 mmol) in dry … reduced pressure to give 2-hydroxy-6-methoxy4-pentylbenzaldehyde (3b) (5.03 g, 63%) as …
Number of citations: 18 www.journal.csj.jp
L Zhao, S Erasmus, P Yang, F Huang, C Zhang… - Food Chemistry, 2023 - Elsevier
… Boiled Tibetan pork exhibited higher heptanal, 4-heptenal, and 4-pentylbenzaldehyde compared with commercial pork. The results from multivariate statistical analysis revealed that …
Number of citations: 1 www.sciencedirect.com
Z Yang, BJ Dennis-Smither, C Buda, A Easey… - Catalysis Science & …, 2023 - pubs.rsc.org
… Lastly the effectiveness of the 4-pentylbenzaldehyde … of 0.01 mol% of 4-pentylbenzaldehyde significantly increased the … of 0.01 mol% of 4-pentylbenzaldehyde only slightly increased the …
Number of citations: 1 pubs.rsc.org
G Sunley, Z Yang, B Dennis-Smither, C Buda, A Easey… - 2023 - chemrxiv.org
… Lastly the effectiveness of the 4-pentylbenzaldehyde … 0.01 mol % of 4-pentylbenzaldehyde significantly increased the … of 0.01 mol % of 4-pentylbenzaldehyde only slightly increased the …
Number of citations: 2 chemrxiv.org
GR Handrick, RK Razdan, DB Uliss… - The Journal of …, 1977 - ACS Publications
… (14) Hively8* reported the use of 2,6-dihydroxy-4-pentylbenzaldehyde as his starting material … Jen etal.15 claimed the preparation of 2,6-dlhydroxy-4-pentylbenzaldehyde, mp 53-56 C …
Number of citations: 25 pubs.acs.org
GA Grant - Archives of biochemistry and biophysics, 2018 - Elsevier
… Inhibition of mushroom tyrosinase by benzaldehyde (top) and 4-pentylbenzaldehyde (bottom). Panels A are the dose response curves and Panels B are the Dixon plots. Reproduced …
Number of citations: 20 www.sciencedirect.com
B Lesch, J Toraeng, M Nieger, S Braese - Synthesis, 2005 - thieme-connect.com
Starting from the efficient synthesis of benzopyrans by base-catalyzed condensation reactions between substituted 2-hydroxybenzaldehydes and α, β-unsaturated aldehydes, thermal, …
Number of citations: 20 www.thieme-connect.com
L Gabrielli, CA Hunter - Chemical Science, 2020 - pubs.rsc.org
All key chemical transformations in biology are catalysed by linear oligomers. Catalytic properties could be programmed into synthetic oligomers in the same way as they are …
Number of citations: 11 pubs.rsc.org
Y Zhao, Y Xu, J Li, W Fan, W Jiang - Journal of food science, 2009 - Wiley Online Library
A headspace solid‐phase microextraction (HS‐SPME) method coupled with gas chromatography‐mass spectrometry (GC‐MS) was applied for the qualitative or semiquantitative …
Number of citations: 113 ift.onlinelibrary.wiley.com

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